Stibogluconate acid

Description

Historical Context of Antimonial Chemical Research

The use of antimony in medicine is not a recent development, with a history stretching back thousands of years. nih.govoup.com Ancient civilizations, including the Egyptians, used powdered stibnite (B1171622) (antimony sulfide) for cosmetic and medicinal purposes around 5,000 years ago. thoughtco.com Greek and Roman physicians also prescribed antimony-based powders for various skin conditions. oup.comthoughtco.com

The prominence of antimony in Western medicine grew significantly during the Renaissance, largely due to the influence of Paracelsus (ca. 1493–1541). chemicalbook.comsciencehistory.org He championed the use of chemically prepared mineral substances, including antimony compounds, challenging the prevailing medical doctrines of the time. chemicalbook.comsciencehistory.org This era saw the introduction of potent, albeit toxic, trivalent antimonials like potassium antimony tartrate (tartar emetic), which was widely used as a purgative and for treating a range of illnesses from fevers to syphilis. oup.comrsc.org However, the severe toxicity of these trivalent compounds led to significant controversy and even temporary bans on their use in some parts of Europe. chemicalbook.com

The modern era of antimonial therapy began in the early 20th century with the discovery that these compounds were effective against parasitic infections. oup.com This spurred research into developing safer, less toxic alternatives. The key breakthrough was the development of pentavalent antimonials (Sb(V)), which were found to be better tolerated than their trivalent (Sb(III)) predecessors. mhmedical.com This line of research culminated in the synthesis of sodium stibogluconate (B12781985) in the 1940s, providing a more effective and safer treatment for leishmaniasis. wikipedia.orgacs.org

| Period/Era | Key Developments in Antimonial Chemical Research |

| Ancient Times (ca. 3000 BCE) | Use of stibnite (antimony sulfide) in cosmetics (kohl) and topical medicines by ancient Egyptians. thoughtco.com |

| Greco-Roman Period (ca. 1st Century CE) | Physicians like Dioscorides documented the use of antimony compounds for treating skin ailments and ulcers. oup.comrsc.org |

| Renaissance (ca. 16th Century) | Paracelsus promoted the use of chemically prepared antimonials, leading to their increased use in medicine. sciencehistory.orgmhmedical.com |

| 17th Century | Introduction and popularization of tartar emetic (potassium antimony tartrate), a potent trivalent antimonial. oup.comrsc.org By 1678, over 100 remedies contained antimonials. nih.gov |

| Early 20th Century | Discovery of the efficacy of antimony compounds against parasitic diseases like trypanosomiasis and leishmaniasis. oup.comnih.gov |

| 1940s | Development of less toxic pentavalent antimonials, leading to the synthesis of sodium stibogluconate as a primary treatment for leishmaniasis. wikipedia.orgacs.org |

Contemporary Significance in Neglected Tropical Disease Chemical Biology

Sodium stibogluconate remains a crucial tool in the chemical biology research of leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. ontosight.ai Its long-standing use and the emergence of widespread resistance provide a compelling model for studying host-pathogen-drug interactions at the molecular level. frontiersin.org

The mechanism of action is not fully understood but is a subject of significant research. drugbank.comwikipedia.org The prevailing hypothesis is that sodium stibogluconate, a pentavalent antimony (Sb(V)) compound, acts as a prodrug. acs.orgpediatriconcall.com It is believed to be reduced to the more toxic trivalent form, Sb(III), which then exerts its leishmanicidal activity. frontiersin.orgpediatriconcall.com This reduction may occur within the host macrophage and/or the parasite itself. frontiersin.org The active Sb(III) is thought to interfere with critical parasite biochemical pathways by:

Inhibiting Glycolysis and Fatty Acid Oxidation: Sb(III) disrupts the parasite's energy metabolism, leading to a significant decrease in the intracellular pool of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). wikipedia.orgdermnetnz.org

Disrupting Thiol Metabolism: The parasite relies on a unique thiol molecule, trypanothione (B104310), to protect itself from oxidative stress. Sb(III) targets trypanothione reductase, a key enzyme in this pathway, rendering the parasite vulnerable to oxidative damage. frontiersin.orgpatsnap.com

Inhibiting DNA Topoisomerase I: Some studies suggest that the compound can directly inhibit DNA topoisomerase I, interfering with DNA replication and transcription in the parasite. drugbank.com

| Proposed Mechanism | Description |

| Prodrug Model | The administered pentavalent antimony (Sb(V)) is biologically reduced to the more cytotoxic trivalent form (Sb(III)), which is the active agent against the parasite. acs.orgpediatriconcall.com |

| Energy Metabolism Inhibition | The active form inhibits key enzymes in glycolysis and fatty acid oxidation, leading to a depletion of the parasite's ATP and GTP reserves. wikipedia.orgpediatriconcall.comdermnetnz.org |

| Redox Imbalance | The compound disrupts the parasite's unique trypanothione-based antioxidant system, leading to increased oxidative stress and cell death. frontiersin.orgpatsnap.com |

| Host Immune Activation | Stibogluconate may modulate the host's immune response, enhancing the ability of macrophages to kill the intracellular parasites through the production of reactive oxygen species. patsnap.com |

The rise of clinical resistance to stibogluconate, particularly in regions like the Indian subcontinent, has become a major public health challenge and a focal point of chemical biology research. psu.edu Studies on resistant Leishmania strains have identified several molecular mechanisms, including enhanced drug efflux through ABC transporters, altered thiol metabolism to better manage oxidative stress, and potentially decreased activation of the Sb(V) prodrug. psu.edu Understanding these resistance pathways is critical for developing new therapeutic strategies and preserving the efficacy of existing antimonial drugs.

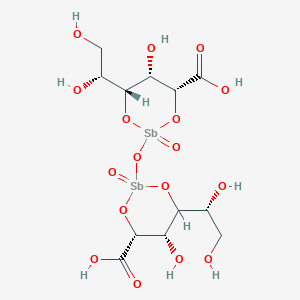

Molecular Composition and Structural Ambiguity of Stibogluconate Acid

A significant challenge in the chemical biology of stibogluconate is its structural complexity. Sodium stibogluconate is not a single, well-defined chemical entity. wikipedia.orgnih.gov It is a complex and heterogeneous mixture of polymeric structures formed from the reaction of pentavalent antimony and gluconic acid. nih.govchemicalbook.com This inherent ambiguity means that the precise molecular formula and structure are uncertain, with idealized representations often used in literature. wikipedia.orgacs.org

Research using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry has confirmed that solutions of sodium stibogluconate contain multiple antimony-containing species. nih.gov These range from large polymeric Sb(V)-gluconate complexes to several smaller complexes with varying stoichiometries (e.g., 1:1, 1:2, 2:2 Sb:gluconate ratios). nih.gov The composition of this mixture can also change depending on factors like dilution and time. chemicalbook.comnih.gov This complexity makes it difficult to identify which specific molecular species is responsible for the therapeutic activity. However, studies have shown that the leishmanicidal activity is associated with multiple chemical species within the mixture, rather than a single active component. nih.gov

| Property | Description |

| General Classification | Pentavalent antimonial compound. drugbank.com |

| Idealized Molecular Formula | C₁₂H₃₅Na₃O₂₆Sb₂ (often cited for the nonahydrate form, though variable). ebi.ac.uknih.gov |

| Molecular Nature | A complex and heterogeneous mixture of polymeric Sb(V)-gluconate complexes. wikipedia.orgchemicalbook.com |

| Composition in Solution | Contains a variety of species including large polymers and smaller complexes with different Sb:gluconate stoichiometries. nih.gov |

| Structural Elucidation | The exact structure remains unresolved and is a subject of ongoing research using advanced analytical techniques like NMR spectroscopy and mass spectrometry. nih.govresearchgate.net |

This structural ambiguity complicates pharmacokinetic and pharmacodynamic studies and presents a challenge for quality control, as batch-to-batch variation is possible. chemicalbook.com Ongoing research aims to better characterize the components of this complex drug to potentially isolate more potent and less toxic derivatives.

Properties

Molecular Formula |

C12H20O17Sb2 |

|---|---|

Molecular Weight |

679.80 g/mol |

IUPAC Name |

(4R,5S)-2-[[(4R,5S,6R)-4-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinan-2-yl]oxy]-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-oxo-1,3,2λ5-dioxastibinane-4-carboxylic acid |

InChI |

InChI=1S/2C6H10O7.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;;/q2*-2;;;;2*+2/t2-,3?,4+,5-;2-,3-,4+,5-;;;;;/m11...../s1 |

InChI Key |

PFOYFBYIHCVQGB-HVUXGNKWSA-N |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H](O[Sb](=O)(O1)O[Sb]2(=O)O[C@H]([C@H](C(O2)[C@@H](CO)O)O)C(=O)O)C(=O)O)O)O)O |

Canonical SMILES |

C(C(C1C(C(O[Sb](=O)(O1)O[Sb]2(=O)OC(C(C(O2)C(=O)O)O)C(CO)O)C(=O)O)O)O)O |

Origin of Product |

United States |

Mechanistic Investigations of Stibogluconate Acid S Biological Actions

Elucidation of Antileishmanial Modalities

The antileishmanial effects of stibogluconate (B12781985) are centered on its ability to interfere with the parasite's macromolecular biosynthesis and energy metabolism. By disrupting these fundamental processes, the compound effectively cripples the parasite's ability to replicate and thrive within its host.

Stibogluconate profoundly impacts the synthesis of essential macromolecules in Leishmania parasites, a consequence largely driven by the depletion of high-energy phosphate (B84403) compounds. nih.govwikipedia.org

A primary mechanism of stibogluconate's action is the significant reduction in the intracellular pools of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govwikipedia.org Research has demonstrated that exposure of Leishmania mexicana to stibogluconate leads to a substantial decrease in the incorporation of radiolabeled precursors into ATP and GTP. nih.govasm.org This effect is believed to be a secondary consequence of the inhibition of key metabolic pathways responsible for ATP generation. wikipedia.org The reduction in available ATP and GTP creates an energy crisis within the parasite, directly hindering the synthesis of other vital macromolecules that are dependent on these energy currencies. nih.gov

Studies have quantified this inhibitory effect, showing a significant drop in the levels of these crucial energy-carrying molecules following treatment with stibogluconate.

Table 1: Effect of Stibogluconate on Purine (B94841) Nucleoside Triphosphate Levels in Leishmania mexicana

| Parameter | Percentage Decrease | Reference |

|---|---|---|

| Incorporation of label into ATP and GTP | 56-65% | nih.govwikipedia.org |

The synthesis of nucleic acids, DNA and RNA, is an energy-intensive process that relies heavily on the availability of purine and pyrimidine (B1678525) nucleoside triphosphates. The stibogluconate-induced depletion of ATP and GTP pools directly contributes to the observed decrease in DNA and RNA synthesis. nih.govdrugbank.com Furthermore, stibogluconate has been shown to directly inhibit DNA topoisomerase I in Leishmania donovani. drugbank.com This enzyme is crucial for relaxing DNA supercoils during replication and transcription, and its inhibition leads to a cessation of these processes. drugbank.com The combined effect of reduced precursor availability and direct enzymatic inhibition results in a potent disruption of nucleic acid biosynthesis. nih.govdrugbank.com

Table 2: Impact of Stibogluconate on Macromolecular Synthesis in Leishmania mexicana

| Macromolecule | Percentage Decrease in Incorporation of Radiolabel | Reference |

|---|---|---|

| DNA | 51-65% | nih.gov |

| RNA | 51-65% | nih.gov |

| Protein | 51-65% | nih.gov |

The depletion of ATP and GTP by stibogluconate is directly linked to its interference with the parasite's central energy-generating pathways. nih.govnih.gov

Stibogluconate has been shown to specifically inhibit glucose catabolism through the glycolytic pathway in Leishmania mexicana amastigotes. nih.gov This inhibition is a key factor leading to the decreased phosphorylation of ADP to ATP. nih.govnih.gov While the precise molecular targets within the glycolytic pathway are still under investigation, the inhibition of phosphofructokinase has been suggested as a potential mechanism, drawing parallels to the action of trivalent organic antimonials on other parasites. nih.gov The disruption of this central metabolic pathway severely curtails the parasite's ability to generate the energy required for its survival and proliferation. nih.govnih.gov Research has also indicated that fatty acid β-oxidation, another significant energy source for the parasite, is inhibited by stibogluconate. nih.gov

Modulation of Parasite Energy Metabolism

Disruption of the Citric Acid Cycle

However, other research presents a more nuanced view. A study focusing on Leishmania mexicana amastigotes found that while stibogluconate significantly inhibited glucose catabolism through glycolysis and fatty acid β-oxidation, its effect on the citric acid cycle was minimal. nih.gov In that study, the formation of ¹⁴CO₂ from [2-¹⁴C]acetate, a direct precursor for the citric acid cycle, was inhibited by less than 15%, suggesting the cycle itself was not a primary target of the drug in this species. nih.gov These differing findings may reflect species-specific metabolic responses or different experimental conditions.

Effects on Fatty Acid Oxidation and Lipid Metabolism

Stibogluconate acid has been shown to significantly interfere with the lipid metabolism of Leishmania parasites, particularly through the inhibition of fatty acid β-oxidation. nih.govnih.gov This metabolic pathway is crucial for the parasite, especially in certain life cycle stages where fatty acids serve as a primary energy source. nih.gov

In detailed metabolic studies on Leishmania mexicana amastigotes, exposure to stibogluconate resulted in a substantial decrease in the oxidation of fatty acids. nih.gov Specifically, the production of ¹⁴CO₂ from [1-¹⁴C]palmitate was inhibited by 67% in amastigotes exposed to 500 µg Sb/ml. nih.gov This profound inhibition of β-oxidation points to a critical disruption in the parasite's ability to derive energy from lipids. nih.gov The inhibition of this pathway, along with glycolysis, is considered a key mechanism for the observed reduction in ADP phosphorylation and ATP levels in treated parasites. nih.gov

| Metabolic Pathway | Substrate | Inhibition by Stibogluconate (500 µg Sb/ml) | Reference |

| Fatty Acid β-Oxidation | [1-¹⁴C]palmitate | 67% | nih.gov |

| Glycolysis | [6-¹⁴C]glucose | 69% | nih.gov |

| Citric Acid Cycle | [2-¹⁴C]acetate | <15% | nih.gov |

Induction of Oxidative Stress and Redox Imbalance in Parasites

A primary mechanism of this compound's action is the induction of a severe oxidative and redox imbalance within the parasite. patsnap.com This is achieved through a two-pronged attack: increasing the generation of damaging reactive oxygen species (ROS) while simultaneously crippling the parasite's antioxidant defense systems. patsnap.com

Generation of Reactive Oxygen Species (ROS)

Stibogluconate has been demonstrated to promote the formation of ROS within Leishmania parasites, leading to significant oxidative stress. patsnap.com This surge in ROS, which includes superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH·), can inflict widespread damage on critical cellular components like lipids, proteins, and nucleic acids. patsnap.comnih.gov This oxidative damage is a key contributor to parasite cell death, often through apoptosis. patsnap.com

Furthermore, stibogluconate has been shown to potentiate the oxidative burst in host phagocytic cells. nih.govbohrium.com Studies in murine models of visceral leishmaniasis revealed that treatment with sodium stibogluconate enhanced the production of ROS in the whole blood of infected mice. nih.govresearchgate.net This suggests that the drug not only directly induces ROS in the parasite but also enhances the host's own oxidative attack on the invading pathogen. patsnap.comnih.gov For instance, sodium antimony gluconate (SAG) was found to induce significant ROS generation in Leishmania donovani-infected macrophages at 6 hours post-treatment. nih.gov

Impairment of Parasite Antioxidant Defense Systems (e.g., Trypanothione (B104310) Reductase, Superoxide Dismutase)

Leishmania parasites possess sophisticated antioxidant defense mechanisms to neutralize ROS and maintain cellular homeostasis. patsnap.com this compound's efficacy is significantly enhanced by its ability to compromise these defenses. patsnap.com Key enzymes in the parasite's antioxidant system, such as trypanothione reductase and superoxide dismutase, are believed to be impaired by the drug. patsnap.com By weakening the parasite's ability to counteract oxidative stress, stibogluconate potentiates the toxic effects of the accumulating ROS, leading to a more effective clearance of the parasite. patsnap.com

Disruption of Thiol Homeostasis (e.g., Glutathione (B108866), Trypanothione)

The maintenance of thiol homeostasis is critical for the survival of Leishmania. The parasite relies heavily on a unique thiol, trypanothione, which is maintained in its reduced state by the enzyme trypanothione reductase. This system is the parasite's principal defense against oxidative damage. This compound disrupts this delicate balance. patsnap.com The drug is known to target enzymes involved in thiol metabolism. patsnap.com The active trivalent form of antimony, Sb(III), is known to cause the depletion of intracellular glutathione (GSH) and inhibit glutathione reductase, which prevents the regeneration of this crucial antioxidant. researchgate.net This disruption of thiol pools renders the parasite highly vulnerable to the oxidative stress induced by both the drug and the host's immune response. patsnap.com

Direct Enzymatic Target Identification

While much of stibogluconate's action is attributed to the induction of a broad oxidative crisis, research has also identified specific enzymatic targets. One of the primary modes of action is the inhibition of key enzymes within the parasite's metabolic pathways. patsnap.com

A significant molecular target identified is DNA topoisomerase I. drugbank.com This enzyme is essential for relaxing DNA supercoils during replication and transcription. Direct inhibition of DNA topoisomerase I by stibogluconate disrupts these fundamental processes, contributing to the drug's leishmanicidal effect. drugbank.com

Additionally, enzymes involved in the parasite's energy metabolism have been implicated. As discussed, components of glycolysis and fatty acid β-oxidation are significantly inhibited. nih.gov While not a direct enzymatic target in all studies, the inhibition of phosphofructokinase has been noted as a mechanism for trivalent organic antimonials, which may share mechanistic pathways with the pentavalent stibogluconate after its reduction. nih.gov The collective inhibition of these various enzymes culminates in a multifaceted attack on the parasite's ability to produce energy, replicate its DNA, and defend itself from oxidative damage. patsnap.comdrugbank.com

| Target Enzyme/System | Proposed Effect of Stibogluconate | Reference |

| DNA Topoisomerase I | Direct inhibition, leading to disruption of DNA replication and transcription. | drugbank.com |

| Enzymes in Fatty Acid β-Oxidation | Inhibition of activity, leading to decreased energy production from lipids. | nih.gov |

| Enzymes in Glycolysis | Inhibition of activity, leading to decreased energy production from glucose. | nih.govnih.gov |

| Trypanothione Reductase | Impairment of function, weakening the parasite's primary antioxidant defense. | patsnap.com |

| Thiol Metabolism Enzymes | General disruption, leading to depletion of crucial thiols like trypanothione and glutathione. | patsnap.comresearchgate.net |

DNA Topoisomerase I Inhibition

One of the primary molecular targets of stibogluconate's active form, Sb(III), is DNA topoisomerase I, a crucial enzyme for DNA replication and transcription. rsc.orgrsc.org This enzyme relieves torsional stress in the DNA helix by creating transient single-strand breaks. nih.gov The trivalent form of antimony, Sb(III), directly interferes with the activity of DNA topoisomerase I, which impairs the essential process of DNA supercoiling. buffalo.edu This inhibition leads to a significant disruption of both DNA replication and transcription within the parasite. rsc.orgrsc.org The ultimate effect is a marked decrease in the synthesis of vital macromolecules like DNA, RNA, and proteins, contributing to the parasite's death. mdpi.comnih.gov

Protein Tyrosine Phosphatase (PTPase) Inhibition (e.g., SHP-1, SHP-2)

The antimony moiety of stibogluconate has been shown to inhibit protein tyrosine phosphatases (PTPases). rsc.org These enzymes are critical regulators of cellular signaling pathways. Research indicates that antimony can specifically inactivate SH2 domain-containing tyrosine phosphatases-1 and -2 (SHP-1 and SHP-2). rsc.org The proposed mechanism involves the covalent modification of sulfhydryl groups within the cysteine residues of these enzymes. rsc.org Inhibition of SHP-1 and SHP-2 can disrupt the regulation of various signaling cascades, including those involved in immune responses and cell growth. rsc.orgmdpi.com

Table 1: Enzymes Inhibited by this compound or its Metabolites

| Enzyme Target | Proposed Mechanism of Inhibition | Consequence of Inhibition |

|---|---|---|

| DNA Topoisomerase I | Direct inhibition by trivalent antimony (Sb(III)), impairing DNA supercoiling. rsc.orgbuffalo.edu | Inhibition of DNA replication and transcription. rsc.org |

| SHP-1 (PTPase) | Covalent modification of sulfhydryl groups in cysteine residues by antimony. rsc.org | Disruption of cellular signaling pathways. rsc.org |

| SHP-2 (PTPase) | Covalent modification of sulfhydryl groups in cysteine residues by antimony. rsc.org | Disruption of cellular signaling pathways. rsc.org |

| Trypanothione Reductase | Binding of Sb(III) to redox-active cysteine residues in the enzyme's active site. nih.gov | Disruption of the parasite's antioxidant defense system. buffalo.edumdpi.com |

Potential Interactions with Zinc-Finger Proteins

Emerging evidence suggests that zinc-finger proteins may be molecular targets for the active, trivalent form of antimony. rsc.orgmdpi.comnih.gov These proteins contain domains where a zinc ion (Zn(II)) is coordinated by cysteine and/or histidine residues, stabilizing a structure crucial for DNA binding and protein-protein interactions. nih.gov Studies have demonstrated that trivalent antimony (Sb(III)) can compete with and effectively displace Zn(II) from certain zinc-finger domains. mdpi.comnih.gov

Specifically, Sb(III) has shown a greater binding affinity for the CCCH-type zinc finger domains, which are important in kinetoplastid protozoa, compared to CCHC-type domains. nih.gov This interaction is significant because the displacement of zinc disrupts the protein's structure and, consequently, its function. This suggests that the pharmacological action of antimonial drugs may be mediated, in part, by targeting and inactivating parasite-specific zinc-finger proteins. rsc.orgnih.gov

Binding to Parasite Polypeptides

The cytotoxic effects of stibogluconate are mediated by the binding of its active Sb(III) form to various parasite polypeptides, particularly enzymes essential for survival. A key target is trypanothione reductase, an enzyme unique to trypanosomatids and critical for their antioxidant defense system. buffalo.edumdpi.comnih.gov Crystal structure analysis has revealed that Sb(III) strongly inhibits this enzyme by binding directly to key residues in its active site, including the two redox-active cysteines (Cys52 and Cys57). nih.gov

Role of Antimony Valency in Bioactivity

The therapeutic efficacy of stibogluconate is critically dependent on the oxidation state, or valency, of the antimony atom. The administered pentavalent form (Sb(V)) is relatively inert and acts as a prodrug, requiring conversion to the trivalent state (Sb(III)) to exert its potent anti-parasitic effects.

Table 2: Comparison of Antimony Valency States

| Feature | Pentavalent Antimony (Sb(V)) | Trivalent Antimony (Sb(III)) |

|---|---|---|

| Role | Prodrug. nih.gov | Active, cytotoxic form. nih.gov |

| Bioactivity | Low intrinsic activity. nih.gov | High toxicity to the parasite. |

| Cellular Uptake | Higher accumulation in axenic amastigotes than Sb(III). nih.gov | Enters the parasite after reduction from Sb(V). |

| Primary Targets | Requires reduction to become active. | DNA Topoisomerase I, Trypanothione Reductase, PTPases, Zinc-Finger Proteins. rsc.orgrsc.orgnih.gov |

Requirement for Biological Reduction of Pentavalent Antimony (Sb(V)) to Trivalent Antimony (Sb(III))

It is widely accepted that this compound, a Sb(V) compound, functions as a prodrug that must be biologically reduced to the more toxic Sb(III) form to be effective. buffalo.edunih.gov This reduction is a prerequisite for the drug's leishmanicidal activity. nih.gov The conversion process is thought to be mediated by thiol-containing compounds. nih.gov

Within the host's macrophages, thiols such as cysteine and cysteinyl-glycine may facilitate this reduction. nih.gov Crucially, within the parasite itself, the unique thiol trypanothione (T(SH)2) plays a significant role in reducing Sb(V). nih.gov Additionally, specific parasite enzymes have been identified that catalyze this reduction, including a thiol-dependent reductase (TDR1) and potentially an antimoniate reductase (ACR2). drugbank.com

Stage-Specific Reduction in Parasite Life Cycle Stages

The biological reduction of Sb(V) to Sb(III) does not occur uniformly across all stages of the Leishmania life cycle. This conversion is stage-specific, occurring effectively in the amastigote stage but not in the promastigote stage. nih.gov Amastigotes, the form of the parasite that resides within mammalian host cells, are significantly more susceptible to Sb(V) because they possess the necessary machinery for its reduction. nih.gov

This stage-specific capability is linked to the differential expression of enzymes responsible for the reduction. For instance, the thiol-dependent reductase (TDR1) is expressed at levels approximately 10 times higher in amastigotes compared to promastigotes. drugbank.com This biochemical difference explains why the intracellular amastigote is the primary target of stibogluconate therapy, while the promastigote, the form found in the sandfly vector, is comparatively resistant. drugbank.comnih.gov

Host-Parasite Interplay in this compound's Biological Impact

The therapeutic efficacy of this compound in treating leishmaniasis is not solely dependent on its direct action on the parasite but is also intricately linked to its ability to modulate the host's immune response. This interplay, particularly the compound's influence on macrophage activity and the production of oxidants by phagocytes, is a critical component of its mechanism of action.

Modulation of Host Immune Responses (e.g., Macrophage Activation, Cytokine Production)

This compound significantly influences the host's immune landscape, particularly by activating macrophages and altering the production of key signaling molecules known as cytokines. Research indicates that pentavalent antimonials like stibogluconate can augment cytokine-induced signaling and responses. nih.gov This immunomodulatory effect is crucial for clearing the intracellular Leishmania parasites that reside within macrophages.

Studies on visceral leishmaniasis patients treated with sodium stibogluconate in combination with paromomycin (B158545) have revealed significant shifts in their serum cytokine profiles. Before treatment, patients typically exhibit elevated levels of both pro-inflammatory and regulatory cytokines, including interferon-gamma (IFN-γ), interleukin-5 (IL-5), IL-6, IL-10, IL-12p70, IL-17A, and IL-27, when compared to healthy individuals. nih.gov Following treatment, a notable decrease in the levels of IL-10 and IL-6 is observed, while IL-17A levels have been shown to increase. nih.gov The reduction in IL-10, a potent anti-inflammatory cytokine known to suppress macrophage activation, is particularly significant as it can contribute to a more effective anti-leishmanial immune response.

Furthermore, combining stibogluconate with other immunomodulatory agents, such as recombinant IL-2/diphtheria toxin, has been shown to enhance antigen-specific IFN-γ production, a cytokine critical for macrophage activation and parasite killing. nih.gov

At the molecular level, stibogluconate has been shown to modulate gene expression within macrophages. nih.gov Even in the absence of Leishmania infection, the compound can alter the expression of several host genes. nih.gov One notable example is the upregulation of the heme oxygenase gene HMOX-1 and genes involved in the glutathione biosynthesis pathway. nih.gov Additionally, stibogluconate can activate various signaling kinases, including phosphoinositide 3-kinase, protein kinase C, and mitogen-activated protein kinases, which are involved in activating the microbicidal mechanisms of macrophages. nih.gov The compound is also known to be a potent inhibitor of protein tyrosine phosphatases, which can amplify cytokine signaling pathways. nih.gov However, in some experimental models, sodium stibogluconate did not induce the expression of the transcription factors NF-κB and AP-1, which are key regulators of inflammatory responses. researchgate.net

Table 1: Impact of Sodium Stibogluconate-Based Treatment on Serum Cytokine Levels in Visceral Leishmaniasis Patients

| Cytokine | Observation Pre-Treatment | Observation Post-Treatment | Reference |

| IFN-γ | Significantly elevated | No significant change | nih.gov |

| IL-5 | Significantly elevated | No significant change | nih.gov |

| IL-6 | Significantly elevated | Significant decrease | nih.gov |

| IL-10 | Significantly elevated | Significant decrease | nih.gov |

| IL-12p70 | Significantly elevated | No significant change | nih.gov |

| IL-17A | Significantly elevated | Significant increase | nih.gov |

| IL-27 | Significantly elevated | No significant change | nih.gov |

Influence on Phagocyte Oxidant Production

A key mechanism by which this compound contributes to parasite clearance is its ability to enhance the production of reactive oxygen species (ROS) by phagocytes, a process known as the respiratory burst. This enhanced oxidant production potentiates the killing of intracellular Leishmania parasites.

Studies have demonstrated that sodium stibogluconate can prime the phagocyte respiratory burst. This priming effect leads to an increased production of superoxide and other ROS when phagocytes are stimulated. This novel property may directly or indirectly alter the activation state of phagocytes, independent of the parasite burden.

In experimental models of murine visceral leishmaniasis, infection with Leishmania infantum was shown to reduce the ex vivo production of ROS by whole blood cells. However, treatment of these infected mice with sodium stibogluconate enhanced the chemiluminescence response, indicating an increased ROS formation. This potentiation effect was also observed in uninfected mice, suggesting a direct effect of the drug on phagocytes.

In vitro studies have further elucidated this phenomenon. Treatment of normal human blood with sodium stibogluconate primed the chemiluminescence response to phorbol (B1677699) myristate acetate (B1210297) (PMA), a protein kinase C activator. This priming effect was also observed in isolated polymorphonuclear leukocytes, where stibogluconate enhanced the production of superoxide upon stimulation with various agents, including PMA, zymosan, and the chemoattractants N-formyl-Met-Leu-Phe and platelet-activating factor. This suggests that stibogluconate enhances the activity of NADPH oxidase, the enzyme responsible for generating superoxide.

Table 2: Effect of Sodium Stibogluconate (Sbb) on Phagocyte Oxidant Production

| Experimental Model | Key Findings | Reference |

| In vivo (mice infected with L. infantum) | Sbb treatment enhanced blood chemiluminescence induced by zymosan and PMA. | |

| In vivo (uninfected mice) | The drug potentiation effect on oxidant production also occurred. | |

| In vitro (normal human blood) | Sbb primed the chemiluminescence response to PMA. | |

| In vitro (isolated human polymorphonuclear leukocytes) | Sbb primed the production of superoxide in response to PMA, zymosan, N-formyl-Met-Leu-Phe, and platelet-activating factor. |

Molecular Basis of Stibogluconate Acid Resistance in Pathogens

Parasite-Mediated Resistance Mechanisms

Pathogen-driven resistance to stibogluconate (B12781985) is a multifactorial phenomenon involving a suite of cellular adaptations. nih.govnih.gov These adaptations enable the parasite to survive in the presence of the drug by either preventing the active compound from reaching its intracellular target or by neutralizing it. The primary mechanisms include modifications in the drug accumulation and transport systems and the upregulation of detoxification and sequestration pathways.

A primary defense mechanism employed by resistant parasites is the reduction of the intracellular concentration of the active form of the drug, trivalent antimony (SbIII). Stibogluconate, a pentavalent antimonial (SbV), is considered a prodrug that requires biological reduction to the more toxic trivalent state (SbIII) to exert its leishmanicidal effect. nih.govasm.org Parasites achieve lower intracellular SbIII levels by either decreasing its uptake or by actively pumping it out of the cell.

The uptake of SbIII into the Leishmania parasite is facilitated by a specific channel protein known as Aquaglyceroporin 1 (AQP1). asm.orgnih.govjscimedcentral.com This protein, which also transports water and small neutral solutes like glycerol, serves as an adventitious pathway for the metalloid SbIII. jscimedcentral.comresearchgate.net

Several studies have demonstrated a strong correlation between stibogluconate resistance and alterations in the AQP1 gene or its expression. nih.gov Antimony-resistant field isolates of Leishmania donovani have shown a reduced capacity to accumulate SbIII. researchgate.net Mechanisms contributing to this reduced influx include:

Downregulation of AQP1 expression: Some resistant strains exhibit decreased transcript levels of the AQP1 gene, leading to fewer channels on the parasite's surface and consequently, diminished drug uptake. nih.govresearchgate.net

Gene mutations: Research has identified mutations, such as small insertions or deletions (indels), within the AQP1 gene of resistant clinical isolates. nih.gov Genome editing studies using CRISPR-Cas9 have confirmed that these mutations are directly responsible for conferring the resistance phenotype. nih.gov Restoring the wild-type AQP1 sequence in resistant parasites re-sensitized them to the drug, while introducing the mutation into sensitive parasites induced resistance. nih.gov

It is noteworthy, however, that while alterations in AQP1 are a validated mechanism of resistance, they are not observed in all resistant isolates, indicating that other mechanisms also play a crucial role. researchgate.net

| Finding | Organism/Model | Methodology | Key Result | Reference |

|---|---|---|---|---|

| Reduced SbIII Accumulation | L. donovani clinical isolates | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Antimony-resistant isolates showed significantly lower intracellular accumulation of trivalent antimony compared to sensitive isolates. | researchgate.net |

| AQP1 Gene Mutations | L. donovani clinical isolates | Genome sequencing, CRISPR-Cas9 genome editing | A homozygous 2-nucleotide insertion in the AQP1 gene was identified in resistant isolates and proven to cause resistance. | nih.gov |

| AQP1 Expression Levels | L. donovani clinical isolates | Real-time PCR | Downregulation of AQP1 RNA levels was found in some, but not all, resistant isolates. | researchgate.net |

In addition to limiting drug entry, resistant parasites actively expel antimonials from the cell using efflux pumps. nih.gov This process is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily. nih.gov These proteins use the energy from ATP hydrolysis to transport a wide variety of substrates across cellular membranes, including drugs, thereby preventing them from reaching therapeutic concentrations inside the cell. nih.gov

Key ABC transporters implicated in stibogluconate resistance include:

P-glycoprotein (P-gp/ABCB1): Overexpression of P-gp, a well-characterized efflux pump known for causing multidrug resistance in cancer cells, is associated with stibogluconate resistance. nih.govresearchgate.netumkc.edu

Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): This transporter, also known as PgpA in Leishmania, plays a significant role. nih.govfrontiersin.org Overexpression of MRP1 has been shown to cause drug resistance through increased efflux. frontiersin.org Studies have demonstrated that infection with antimony-resistant L. donovani induces the upregulation of both MRP1 and P-gp in the host macrophage, which facilitates the removal of the drug and protects the intracellular parasite. nih.gov

The inhibition of these ABC transporters has been shown to reverse antimony resistance, confirming their essential role in this phenotype. nih.gov

Once inside the parasite, the toxic SbIII can be neutralized and compartmentalized through sophisticated biochemical pathways. These systems primarily rely on the parasite's unique thiol metabolism to chelate the metalloid, rendering it inert and marking it for removal or sequestration.

The thiol redox system is central to the parasite's defense against oxidative stress and toxic compounds, including antimonials. nih.gov Leishmania possesses a unique thiol metabolism centered around trypanothione (B104310), which is synthesized from glutathione (B108866) and spermidine (B129725). nih.govmdpi.com Both glutathione (GSH) and trypanothione play critical roles in detoxifying SbIII.

The mechanism involves the following key components:

Glutathione (GSH): Increased levels of GSH are a hallmark of antimony resistance. asm.org This is often achieved through the upregulation of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. strath.ac.uknih.gov Higher GSH levels provide increased protection against the oxidative stress induced by antimonials and facilitate the formation of antimony-thiol conjugates. asm.org

Trypanothione [T(SH)₂]: This molecule, unique to trypanosomatids, is the principal low-molecular-weight thiol in Leishmania. mdpi.com It is maintained in its reduced state by the enzyme trypanothione reductase, a key target of SbIII. patsnap.com Increased levels of trypanothione and the enzymes involved in its synthesis are correlated with resistance. nih.gov The detoxification process is believed to involve the formation of a metal-thiol conjugate [Sb(GS)₃ or a trypanothione conjugate], which is then either pumped out of the cell by ABC transporters or sequestered. nih.gov

Experimental evidence has shown that inhibiting GSH biosynthesis, for instance with buthionine sulfoximine (B86345) (BSO), can reverse stibogluconate resistance in both laboratory and clinical strains, highlighting the critical importance of this pathway. nih.govasm.org

| Component | Function in Resistance | Observed Changes in Resistant Strains | Reference |

|---|---|---|---|

| Glutathione (GSH) | Protects against oxidative stress; forms conjugates with antimony for efflux/sequestration. | Increased intracellular levels; upregulation of γ-glutamylcysteine synthetase (γ-GCS). | asm.orgstrath.ac.uknih.gov |

| Trypanothione [T(SH)₂] | Primary thiol buffer; conjugates with antimony for detoxification. | Elevated levels observed in resistant parasites. | nih.govnih.gov |

| Trypanothione Reductase (TryR) | Maintains trypanothione in a reduced state; inhibited by SbIII. | Its inhibition by SbIII compromises the entire thiol redox system in sensitive parasites. | patsnap.com |

In addition to efflux, parasites can neutralize toxic compounds by sequestering them in intracellular organelles, primarily vacuoles. nih.govnih.gov This mechanism effectively isolates the drug from its cellular targets. In the context of stibogluconate resistance, the metal-thiol conjugates formed during detoxification can be transported into vacuoles. nih.gov This sequestration is often mediated by specific transporters located on the vacuolar membrane. nih.gov Once compartmentalized, the drug is rendered harmless, and this process may precede its eventual extrusion from the cell. nih.gov This strategy of using vacuoles as storage compartments for toxic substances is a conserved defense mechanism observed across various organisms. nih.gov

Target Modification and Bypass Mechanisms

Resistance to stibogluconate acid in pathogens can arise from alterations in the drug's molecular target or the activation of metabolic workarounds that circumvent the drug's inhibitory effects. These mechanisms allow the pathogen to maintain its physiological functions despite the presence of the drug.

Enzymatic Conversion of the Drug to an Inactive Form

The mechanism of resistance to stibogluconate does not primarily involve the enzymatic conversion of the drug into an inactive form. Instead, stibogluconate, a pentavalent antimonial (SbV), is considered a prodrug that requires reduction to its more toxic trivalent form (SbIII) to be effective asm.orgnih.gov. Resistance mechanisms are often geared towards preventing this activation or managing the downstream effects of the active trivalent form, rather than directly inactivating the parent SbV compound. The intracellular thiol environment, particularly glutathione (GSH), plays a role in this reduction process. Therefore, pathogen adaptations focus on managing thiol levels and effluxing the active drug, not on enzymatic inactivation of the prodrug itself nih.govasm.org.

Modification of Drug-Sensitive Target Sites

Stibogluconate's active form, SbIII, is understood to impact multiple targets within the parasite. One of the key inhibitory actions is on DNA topoisomerase I, which interferes with DNA replication and transcription drugbank.com. Additionally, stibogluconate has been shown to inhibit crucial metabolic pathways. Specifically, it curtails glucose catabolism through the glycolytic pathway and hinders fatty acid beta-oxidation in Leishmania amastigotes nih.gov. This disruption leads to a decrease in the synthesis of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), thereby affecting macromolecular synthesis drugbank.comnih.gov. While modification of these target sites, such as mutations in the DNA topoisomerase I enzyme or alterations in glycolytic enzymes, represents a potential mechanism for resistance, current research more frequently points to other adaptations, such as drug efflux and management of thiol metabolism nih.gov.

Activation of Alternative Metabolic Pathways

Pathogens can develop resistance by activating alternative metabolic pathways to bypass the points of inhibition caused by a drug. In the case of stibogluconate, which inhibits glycolysis and fatty acid oxidation nih.gov, pathogens could theoretically upregulate other energy-producing pathways to compensate for the reduced ATP production. However, a more prominently documented mechanism is the enhancement of pathways that directly counteract the drug's effects. The trypanothione pathway, which is crucial for maintaining the intracellular redox balance in Leishmania, is a key example. Rather than activating a completely different energy pathway, resistant parasites often upregulate the synthesis of trypanothione and its precursor, glutathione, to neutralize the oxidative stress and the direct inhibitory effects of the active SbIII asm.orgpatsnap.com. This represents a specific metabolic adaptation to counteract the drug rather than a general bypass of inhibited energy pathways.

Increased Production of Drug-Sensitive Enzymes or Substrates

A significant mechanism of resistance to stibogluconate involves the upregulation of enzymes and substrates that manage the drug's toxic effects, particularly those related to thiol metabolism. Resistant Leishmania donovani parasites have been shown to increase the production of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in the synthesis of glutathione (GSH) asm.orgnih.gov. This leads to higher intracellular levels of GSH, which can sequester the active SbIII and help maintain the cell's redox balance asm.orgasm.org. Furthermore, enzymes involved in the synthesis of trypanothione, a conjugate of glutathione and spermidine unique to these parasites, are also upregulated. This includes ornithine decarboxylase (ODC) asm.orgnih.gov. The increased synthesis of thiols like GSH and trypanothione helps to neutralize the drug and replace thiols that are lost due to efflux from the cell asm.org.

| Enzyme/Substrate | Function in Resistance | Associated Pathogen |

| γ-glutamylcysteine synthetase (γ-GCS) | Increases synthesis of Glutathione (GSH) to sequester SbIII and manage oxidative stress. | Leishmania donovani asm.org |

| Glutathione (GSH) | Binds to and helps efflux SbIII; maintains intracellular redox balance. | Leishmania spp. asm.orgnih.gov |

| Ornithine decarboxylase (ODC) | A rate-limiting enzyme in the synthesis of polyamines, precursors to trypanothione. | Leishmania donovani, Leishmania braziliensis nih.gov |

| Trypanothione | The primary thiol in Leishmania for detoxifying heavy metals and managing oxidative stress. | Leishmania spp. asm.org |

Decreased Requirement for Product of Inhibited Reaction

Stibogluconate inhibits key energy-producing pathways, leading to a reduction in ATP and GTP levels within the parasite drugbank.comnih.gov. A theoretical resistance mechanism could involve the parasite adapting to survive with lower levels of these crucial energy molecules, thereby decreasing its requirement for the products of the inhibited reactions. This could be achieved through a general downregulation of metabolic activity or by entering a state of reduced proliferation. However, while plausible, this mechanism is not as well-documented in the context of stibogluconate resistance as mechanisms involving drug efflux, thiol metabolism, or genomic adaptations nih.govnih.gov. The primary focus of observed resistance phenomena is on actively counteracting the drug's presence and effects rather than adapting to a state of lower energy.

Genomic Adaptations and Mutational Analysis

Genomic changes are fundamental to the development of stable drug resistance in pathogens. In the case of stibogluconate, a variety of genomic adaptations have been identified through mutational analysis and whole-genome sequencing. These adaptations can be complex and often vary depending on the genetic background of the parasite population nih.gov.

Key genomic adaptations include:

Gene Amplification: Pathogens may amplify the genes that encode proteins involved in drug resistance. For instance, the amplification of genes for ABC transporters, which function as drug efflux pumps, is a known mechanism nih.gov.

Single-Nucleotide Polymorphisms (SNPs): The presence of specific SNPs in genes related to drug transport or metabolism can confer resistance. For example, SNPs in the gene for serine acetyltransferase, which is involved in cysteine synthesis, have been linked to increased antimony resistance in Leishmania infantum nih.gov.

Extrachromosomal DNA: Resistance genes can be located on extrachromosomal circular or linear DNA fragments, known as episomes. The number of these episomes can correlate with the level of drug resistance, allowing the parasite to rapidly modulate the copy number of resistance-conferring genes mdpi.com.

Differential Gene Expression: Resistant parasites often exhibit significant changes in their gene expression profiles. Studies comparing sensitive and resistant strains have identified hundreds of differentially expressed genes, many of which are involved in pathways related to drug transport, thiol synthesis, and cellular stress responses nih.gov.

Research indicates that the molecular adaptations leading to resistance are not uniform. Different genetic populations of Leishmania donovani from the same region have been shown to develop heterogeneous molecular features related to drug resistance, challenging the development of universal molecular markers for surveillance nih.govfrontiersin.org.

| Type of Genomic Adaptation | Description | Example in Leishmania |

| Gene Amplification | Increase in the copy number of a specific gene. | Amplification of ABC transporter genes (e.g., MRPA/PGPA) involved in drug efflux nih.gov. |

| Single-Nucleotide Polymorphism (SNP) | A variation in a single nucleotide at a specific position in the genome. | SNPs in serine acetyltransferase linked to impaired ABC transporters and increased resistance nih.gov. |

| Extrachromosomal DNA (Episomes) | Small, circular or linear DNA molecules separate from the chromosomal DNA that can carry resistance genes. | Found to be associated with antimony resistance, allowing for variable gene copy numbers mdpi.com. |

| Altered Gene Expression | Upregulation or downregulation of genes in response to drug pressure. | Over 100 genes showing ≥2-fold change in expression in resistant strains of L. braziliensis and L. panamensis nih.gov. |

Identification of Resistance-Associated Genes (e.g., Protein Phosphorylation, Sterol Biosynthesis Enzymes)

The genetic basis of stibogluconate resistance involves a variety of cellular mechanisms, including alterations in drug transport, metabolism, and efflux. cambridge.org Research has identified several genes and protein families whose modification contributes to a resistant phenotype.

Among these, genes involved in protein phosphorylation have been implicated. A single nucleotide polymorphism (SNP) in a protein kinase gene in Leishmania infantum has been shown to influence resistance to antimony. cambridge.org Furthermore, mutations in calcium-dependent protein kinase 1 (CDPK1) can contribute to resistance by altering the translational efficiency of messenger RNAs (mRNAs) that code for drug efflux pumps and metabolic enzymes, thereby boosting the parasite's survival against the drug. nih.gov

While the sterol biosynthesis pathway is essential for the survival of Leishmania parasites, its role in stibogluconate resistance is less direct compared to its established role as a target for other antifungals and antileishmanial drugs like amphotericin B. nih.govwustl.edu The pathway, which produces ergosterol (B1671047) and other critical membrane sterols, can be targeted by azole drugs that inhibit the enzyme sterol C14α-demethylase (CYP51). wustl.edunews-medical.net While genetic inactivation of this pathway can lead to resistance against azoles and amphotericin B, its direct contribution to stibogluconate resistance is not a primary described mechanism. wustl.edu The principal resistance mechanisms for stibogluconate are more commonly associated with genes regulating thiol metabolism and membrane transport. scidev.netpatsnap.com

Key genes more directly linked to stibogluconate resistance include:

Aquaglyceroporin 1 (AQP1): This protein facilitates the uptake of the active trivalent form of the drug (SbIII). Downregulation or deletion of the AQP1 gene is a common mechanism of resistance, as it prevents the drug from entering the parasite cell. cambridge.orgnih.gov

ABC Transporters (e.g., MRPA): The multidrug resistance-associated protein A (MRPA) is an ATP-binding cassette (ABC) transporter. Overexpression of the gene for this transporter increases the efflux of the drug from the parasite, often in the form of a conjugate with thiols like glutathione. scidev.netfrontiersin.org

Thiol Metabolism Enzymes: Enzymes such as trypanothione reductase and γ-glutamylcysteine synthetase (γ-GCS) are crucial for the parasite's defense against oxidative stress and for conjugating with antimony for efflux. scidev.netpatsnap.com Increased levels of thiols in resistant parasites have been observed. scidev.net

Impact of Mutations on Drug Susceptibility

Genetic variation is a primary driver in the evolution of drug-resistant phenotypes in Leishmania. acs.org The impact of these genetic changes on drug susceptibility can manifest in different ways, ranging from single nucleotide mutations to changes in gene copy number or expression levels.

Crucially, the development of resistance is not uniform across all parasite populations; it is often heterogeneous and dependent on the parasite's specific genetic background. nih.gov This means a particular mutation might confer resistance in one population but not another, a phenomenon potentially related to epistasis, where the effect of one mutation is modified by the presence of others. nih.gov

In some cases, resistance is not caused by a mutation in the gene's coding sequence but by a change in its expression level. For example, sequencing studies of the γ-glutamylcysteine synthetase (GCS) gene in sodium stibogluconate-resistant (SSG-R) and -susceptible (SSG-S) strains of L. donovani found their sequences to be identical. strath.ac.uk This indicated that resistance was linked to quantitative differences in GCS expression rather than to interstrain polymorphisms or mutations. strath.ac.uk

Conversely, specific mutations or gene deletions can directly confer resistance. The reduced expression or deletion of the AQP1 gene, which limits the uptake of toxic SbIII, is a well-documented resistance mechanism. nih.gov Similarly, a SNP occurring in a protein kinase gene in L. infantum has been shown to influence antimony resistance. cambridge.org

The table below summarizes the varied impact of genetic alterations on stibogluconate susceptibility.

| Gene/Mechanism | Type of Genetic Alteration | Impact on Drug Susceptibility |

|---|---|---|

| γ-glutamylcysteine synthetase (γ-GCS) | Increased Gene Expression | Decreased susceptibility (Resistance) |

| Aquaglyceroporin 1 (AQP1) | Gene Deletion / Downregulation | Decreased susceptibility (Resistance) |

| Protein Kinase (e.g., CDPK1) | Single Nucleotide Polymorphism (SNP) / Mutation | Decreased susceptibility (Resistance) |

| ABC Transporter (MRPA) | Gene Amplification / Overexpression | Decreased susceptibility (Resistance) |

Host Factors Contributing to Resistance Phenotypes

Treatment failure is a complex phenomenon that is not synonymous with parasite drug resistance alone; host-related factors play a critical role. nih.govplos.org The effectiveness of stibogluconate is intrinsically linked to the host's physiological and immunological state.

Influence of Host Glutathione Levels

The concentration of glutathione (GSH) within the host macrophage, where the Leishmania parasite resides, is a key determinant of stibogluconate efficacy. Stibogluconate is a prodrug that must be reduced from its pentavalent state (SbV) to the active trivalent state (SbIII). This reduction is less efficient in an oxidative environment.

Studies have shown that stibogluconate-resistant strains of L. donovani can manipulate the host cell's environment to their advantage. strath.ac.uk Upon infecting murine macrophages, resistant parasites, but not susceptible ones, down-regulate the host's expression of γ-glutamylcysteine synthetase (GCS), the key enzyme for glutathione synthesis. strath.ac.uk This action leads to a reduction in intramacrophage GSH levels, which in turn promotes a more oxidative environment. strath.ac.uk Such an environment inhibits or minimizes the reduction of SbV to the more toxic SbIII, thereby protecting the parasite. strath.ac.uk

Furthermore, a decrease in plasma glutathione levels, which can occur with advancing age, can affect both the host's immune response and the mechanism of action of sodium stibogluconate, leading to an increase in treatment failure. plos.org Conversely, inhibiting glutathione biosynthesis in vivo has been shown to reverse stibogluconate resistance, highlighting the central role of this host thiol in mediating drug efficacy. nih.gov

The following table illustrates the effect of host glutathione manipulation by different parasite strains.

| Parasite Strain | Effect on Host Macrophage γ-GCS Expression | Resulting Host Intracellular Environment | Impact on Stibogluconate (SbV) |

|---|---|---|---|

| Stibogluconate-Susceptible (SSG-S) | Upregulation or No Change | Normal Redox Balance | Efficient reduction to active SbIII |

| Stibogluconate-Resistant (SSG-R) | Downregulation | Oxidative (Low Glutathione) | Inhibited reduction to active SbIII |

Role of Host Immune Environment

A successful clinical outcome with stibogluconate chemotherapy is highly dependent on a competent host immune response. nih.govnih.gov The drug and the immune system work synergistically to clear the infection. Antimonials are known to be less effective in immunocompromised individuals, demonstrating that a robust immune response is required for the drug's full therapeutic effect. mdpi.com

The efficacy of stibogluconate is supported by a Th1-type immune response, characterized by the production of pro-inflammatory cytokines. mdpi.com Murine studies have shown that the drug's effectiveness relies on CD4+ and CD8+ T-cells and the action of cytokines such as interferon-gamma (IFN-γ), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor (TNF). mdpi.com These immune mediators activate macrophages, enhancing their ability to kill the intracellular parasites and increasing the accumulation of the drug within these cells. mdpi.com

Factors that weaken or alter this immune response can contribute to treatment failure. Immune aging, for example, can lead to a decreased ability of macrophages to be activated and kill intracellular parasites, contributing to a higher rate of treatment failure in older individuals. nih.govplos.org Moreover, the parasite itself can modulate the host immune environment to promote its survival, for instance by steering the response away from a protective Th1 profile towards a non-protective Th2 profile, which can suppress macrophage activity. frontiersin.org Therefore, the host's immune status is a critical variable in determining whether stibogluconate treatment will succeed or fail. nih.gov

Preclinical Research Methodologies and Findings

In Vitro Susceptibility Assays

In vitro susceptibility assays are fundamental in the preclinical evaluation of antileishmanial compounds, providing initial data on efficacy and resistance. For stibogluconate (B12781985), these assays have been crucial in understanding its activity against different Leishmania species and life cycle stages.

The susceptibility of Leishmania to stibogluconate varies significantly among different species and even between strains of the same species. This variability has important implications for treatment outcomes. Studies have shown that species causing cutaneous leishmaniasis, such as Leishmania major and Leishmania tropica, and those causing mucocutaneous leishmaniasis, like Leishmania braziliensis and Leishmania panamensis, exhibit a range of sensitivities to the drug. For instance, in a study comparing treatments for cutaneous leishmaniasis, the efficacy of stibogluconate was influenced by the infecting species, with a high response rate observed in patients infected with L. braziliensis dtic.mil. Conversely, patients infected with L. mexicana responded better to ketoconazole than to stibogluconate dtic.mil.

In the context of visceral leishmaniasis, caused by Leishmania donovani, resistance to stibogluconate is a significant and growing problem, particularly in regions like India nih.govmdpi.com. Comparative studies have demonstrated considerable differences in the 50% effective concentration (EC50) values among different isolates of L. donovani. For example, one study highlighted that EC50 values for paromomycin (B158545), another antileishmanial agent, varied significantly among L. donovani isolates, suggesting that similar strain-specific variations in susceptibility likely exist for stibogluconate.

The table below summarizes representative findings on the in vitro susceptibility of various Leishmania species to sodium stibogluconate.

| Leishmania Species | Strain/Isolate | Life Cycle Stage | Assay Model | IC50 / EC50 (µg SbV/ml) | Reference |

| L. donovani | MHOM/ET/67/L82 | Intracellular amastigotes | Mouse peritoneal macrophages | 22 - 28 | nih.gov |

| L. donovani | Clinical Isolates (India) | Amastigotes | - | Variable (some resistant) | nih.gov |

| L. major | - | Amastigotes | Murine macrophage cell line | Sensitive at 20 µg/ml | nih.gov |

| L. tropica | - | Intramracellular amastigotes | - | IC50 of SSG-NDLs ~4-fold lower than plain SSG | nih.govresearchgate.net |

| L. braziliensis | - | - | - | 96% clinical response | dtic.mil |

| L. mexicana | - | - | - | 57% clinical response | dtic.mil |

| L. panamensis | - | - | - | Good clinical response | nih.gov |

| L. infantum | MCAN/GR/82/LEM497 | Promastigotes | Axenic culture | Less efficient than marbofloxacin | researchgate.netnih.gov |

| L. infantum | MCAN/GR/82/LEM497 | Intracellular amastigotes | Dog-monocyte-derived macrophages | Less efficient than marbofloxacin | researchgate.netnih.gov |

A critical aspect of preclinical research on stibogluconate is the differential susceptibility of the two main life cycle stages of the Leishmania parasite: the extracellular, flagellated promastigote found in the sandfly vector, and the intracellular, non-motile amastigote that resides within host macrophages ijsr.net.

Numerous studies have consistently demonstrated that stibogluconate is largely inactive against the promastigote stage of Leishmania in axenic cultures, with 50% inhibitory concentrations (IC50) often exceeding the highest testable concentrations nih.gov. In contrast, the drug shows significant activity against the clinically relevant amastigote stage within host cells nih.govnih.gov. For example, a study on L. donovani found that sodium stibogluconate was inactive against axenic promastigotes and amastigotes (IC50 >64 μg SbV/ml) but displayed good efficacy against intracellular amastigotes (IC50 of 22 to 28 μg SbV/ml) nih.gov. This stage-specific activity highlights the importance of the host cell in the drug's mechanism of action.

This differential susceptibility underscores the necessity of using intracellular amastigote models for the accurate in vitro assessment of stibogluconate's efficacy. The promastigote screening assay has been shown to not correlate with the clinical picture, whereas the amastigote/macrophage system provides results that are more relevant to the in vivo drug response nih.gov.

Given that Leishmania amastigotes reside and replicate within host macrophages, intracellular macrophage models are considered the gold standard for in vitro drug screening and susceptibility testing of stibogluconate nih.gov. These models more closely mimic the in vivo environment where the drug must exert its effect.

The inhibitory action of stibogluconate appears to be mediated through the macrophage rather than a direct toxic effect on the parasite alone nih.gov. The host macrophage is not a passive bystander; it is believed to play a role in the metabolic activation of the pentavalent antimony (SbV) in stibogluconate to its more toxic trivalent form (SbIII), which is the active antileishmanial agent mdpi.com.

Studies utilizing murine macrophage cell lines or primary mouse peritoneal macrophages have been instrumental in demonstrating the efficacy of stibogluconate against intracellular amastigotes of various Leishmania species, including L. donovani and L. major nih.govnih.gov. Furthermore, research has explored the use of human induced pluripotent stem cell-derived macrophages (iMACs) as a more physiologically relevant host cell model for L. donovani infection and drug screening plos.org.

In Vivo Model Systems for Efficacy and Resistance Studies

In vivo models are indispensable for evaluating the therapeutic efficacy of stibogluconate in a whole-organism context, allowing for the assessment of pharmacokinetics, toxicity, and the host immune response to treatment.

Rodent models, particularly BALB/c mice and Syrian golden hamsters, are the most commonly used systems for studying leishmaniasis and evaluating antileishmanial drugs.

BALB/c Mice: The BALB/c mouse is a widely used inbred strain that is susceptible to infection with several Leishmania species, including L. donovani and L. major mdpi.comnih.govku.ac.ke. In the BALB/c model of visceral leishmaniasis with L. donovani, the therapeutic effect of sodium stibogluconate has been shown to be organ-dependent. While the drug can significantly reduce parasite numbers in the liver, it has little effect on parasites residing in the spleen and bone marrow nih.govoup.com. This model is therefore considered excellent for studying drug delivery to these deeper tissue sites nih.govoup.com. Studies in BALB/c mice have also been crucial in investigating mechanisms of stibogluconate resistance, which is associated with the manipulation of both host and parasite glutathione (B108866) levels nih.gov.

Hamsters: The Syrian golden hamster (Mesocricetus auratus) is considered the most suitable model for experimental visceral leishmaniasis because the disease progression in hamsters closely mimics human VL nih.govnih.gov. Hamsters develop a progressive and ultimately fatal disease if left untreated, making them an excellent model for assessing the efficacy of drugs and vaccines nih.gov. Hamster models have been used to generate stibogluconate-resistant L. donovani strains by repeated passages and suboptimal treatment, providing valuable tools for studying resistance mechanisms ias.ac.in.

To improve the therapeutic index of stibogluconate and overcome challenges such as drug resistance and toxicity, various drug delivery systems have been investigated.

Liposomal and Vesicular Formulations: Encapsulating sodium stibogluconate in liposomes or non-ionic surfactant vesicles (niosomes) has been shown to significantly enhance its efficacy, particularly in reducing liver parasite burdens in BALB/c mice infected with L. donovani nih.govoup.com. These carrier forms of the drug are more effective than the free drug, allowing for a reduction in the required dose oup.com. A study demonstrated that a nonionic surfactant vesicular formulation of SSG was more effective against intramacrophage amastigotes than free SSG and showed greater efficacy in reducing liver parasite burdens in both SSG-responsive and non-responsive strains of L. donovani in vivo strath.ac.uk.

For cutaneous leishmaniasis, nano-deformable liposomes (NDLs) for topical delivery of stibogluconate have been developed. In a BALB/c mouse model of cutaneous leishmaniasis caused by L. tropica, a topical SSG-NDL formulation showed higher antileishmanial activity, effectively healing lesions and reducing the parasite burden compared to a plain drug solution nih.govresearchgate.net. The IC50 value of the SSG-NDLs in an intramacrophage amastigote model was approximately fourfold lower than the plain drug nih.govresearchgate.net.

Combination Therapy Research in Preclinical Models

Preclinical research has extensively investigated the potential of stibogluconate acid in combination with other therapeutic agents to enhance its efficacy against leishmaniasis and to explore its utility in other diseases. These studies have largely focused on synergistic interactions with immunomodulators, co-administration with thiol modulators, and combinations with other established antileishmanial compounds.

Synergistic Interactions with Immunomodulators (e.g., Interferon-alpha)

Preclinical studies have explored the synergistic effects of combining sodium stibogluconate (SSG) with immunomodulators like interferon-alpha (IFN-α), particularly in the context of cancer therapy. The rationale for this combination lies in SSG's ability to inhibit protein tyrosine phosphatases (PTPases), which can augment the signaling pathways of cytokines like IFN-α.

In preclinical models, the combination of SSG and IFN-α has demonstrated enhanced anti-tumor activity. For instance, this combination was shown to be effective against larger WM9 human melanoma tumors in mice and was well-tolerated over a long-term treatment course. nih.gov The proposed mechanism involves SSG-mediated inhibition of SHP-1, a PTPase that negatively regulates IFN-α signaling. By inhibiting SHP-1, SSG allows IFN-α to remain in an activated state, thereby prolonging and enhancing its anti-tumorigenic effects. nih.gov

Co-administration with Thiol Modulators (e.g., Buthionine Sulfoximine (B86345), Glutathione)

The efficacy of stibogluconate is closely linked to the thiol metabolism of both the host and the Leishmania parasite. Preclinical research has investigated the co-administration of stibogluconate with thiol modulators to overcome drug resistance and enhance its activity.

Buthionine sulfoximine (BSO), an inhibitor of glutathione (GSH) synthesis, has been shown to potentiate the effect of sodium stibogluconate (SSG) in preclinical models of leishmaniasis. frontiersin.org Combined treatment with a vesicular formulation of BSO and SSG significantly enhanced the therapeutic efficacy of SSG against both SSG-resistant and -susceptible strains of Leishmania donovani in mice. nih.gov This suggests that depleting glutathione levels in the parasite can reverse resistance to antimonials. The mechanism is thought to involve the inhibition of γ-glutamylcysteine synthetase by BSO, a key enzyme in glutathione biosynthesis. nih.govfrontiersin.org

Conversely, increasing tissue glutathione levels has also been explored as a strategy to enhance SSG's efficacy. Co-treatment of L. donovani-infected mice with SSG and glutathione incorporated into nonionic surfactant vesicles resulted in a greater reduction in parasite burdens in the liver, spleen, and bone marrow compared to SSG monotherapy. jcancer.org It is hypothesized that a reductive environment created by the administration of glutathione may favor the conversion of the pentavalent antimony in SSG to its more toxic trivalent form, thereby increasing its antileishmanial activity. jcancer.org

Combinations with Other Antileishmanial Compounds (e.g., Miltefosine, Paromomycin, Amphotericin B)

To improve treatment outcomes, shorten therapy duration, and potentially delay the emergence of drug resistance, preclinical studies have evaluated stibogluconate in combination with other antileishmanial drugs.

Miltefosine: In vitro studies have shown some synergistic effects when miltefosine is combined with sodium stibogluconate (SSG) against Leishmania donovani. nih.gov The mean sums of fractional inhibitory concentrations (∑FICs) at the 50% effective concentration (EC50) level ranged from 0.61 to 0.75, and at the EC90 level from 0.49 to 0.97, indicating a degree of synergy. However, in vivo studies in a murine model of visceral leishmaniasis did not show a significant interaction, with an activity enhancement index (AEI) of up to only 2.38. nih.gov

Paromomycin: The combination of SSG and paromomycin has been investigated in preclinical models, and this combination has also been recommended for the treatment of visceral leishmaniasis in East Africa. nih.gov While many of the available studies are clinical trials, the rationale for the combination is based on the potential for synergistic or additive effects that could lead to improved efficacy and a shorter treatment course compared to monotherapy. glpbio.comamanote.com

Amphotericin B: In vivo preclinical studies have demonstrated a significant potentiation of miltefosine's activity when combined with amphotericin B, with an activity enhancement index (AEI) of up to 11.3. nih.gov While this study did not directly combine amphotericin B with stibogluconate, the positive interaction observed with another antileishmanial suggests a potential area for further preclinical investigation of an amphotericin B and stibogluconate combination.

This compound in Antineoplastic Research Models

Beyond its use as an antileishmanial agent, this compound, in the form of sodium stibogluconate (SSG), has been investigated for its potential as an anticancer agent. This research is primarily based on its activity as a protein tyrosine phosphatase (PTPase) inhibitor.

Investigations in Tumor Cell Lines

Preclinical in vitro studies have demonstrated the antineoplastic activity of sodium stibogluconate (SSG) against a variety of human cancer cell lines. When used in combination with interferon-alpha (IFN-α), SSG showed synergistic effects in overcoming IFN-α resistance in cell lines of melanoma, lymphoma, colon, prostate, and breast carcinoma. nih.gov

SSG has also been investigated as a single agent and in combination with other cytokines in myeloid leukemia cell lines. In vitro studies on human myeloid leukemia cell lines, including NB4, HL-60, and U937, have shown that SSG can induce differentiation and inhibit proliferation. nih.gov For example, in NB4 cells, SSG treatment led to an increase in the expression of the differentiation marker CD11b, growth arrest in the S phase of the cell cycle, and an increase in cell death. nih.gov Furthermore, SSG has been shown to enhance neutrophil-mediated antibody-dependent cellular cytotoxicity (ADCC) of solid tumor cells and to enable the killing of B-cell lymphoma cells when combined with a CD47-SIRPα checkpoint blockade. nih.gov

Below is a table summarizing the effects of sodium stibogluconate on various cancer cell lines as observed in preclinical research.

| Cell Line | Cancer Type | Observed Effects | Reference(s) |

| WM9 | Human Melanoma | Synergistic anti-tumor activity with IFN-α in vitro and in vivo. | nih.gov |

| Various | Melanoma, Lymphoma, Colon, Prostate, Breast Carcinoma | Overcame IFN-α resistance in combination with IFN-α. | nih.gov |

| NB4, HL-60, U937 | Human Myeloid Leukemia | Induced differentiation, inhibited proliferation, and caused cell death. | nih.gov |

| Renca | Murine Renal Carcinoma | Induced growth inhibition and increased tumor-infiltrating macrophages. | glpbio.com |

| B-cell Lymphoma | B-cell Malignancies | Enhanced neutrophil-mediated killing in combination with CD47-SIRPα blockade. | nih.gov |

Mechanisms of Antitumor Activity (e.g., PTPase Inhibition, Apoptosis Induction)

The primary mechanism underlying the antitumor activity of sodium stibogluconate (SSG) is its inhibition of protein tyrosine phosphatases (PTPases). PTPases are a group of enzymes that play a crucial role in regulating cellular signaling pathways involved in cell growth, proliferation, and differentiation. By inhibiting these enzymes, SSG can modulate these pathways to exert its anticancer effects.

PTPase Inhibition: Preclinical studies have identified SSG as a potent inhibitor of several PTPases, including Src homology PTPase 1 (SHP-1), SHP-2, and PTP1B. nih.gov The inhibition of SHP-1 and SHP-2 is particularly relevant to its synergistic effects with cytokines like interferon-alpha (IFN-α). These PTPases are negative regulators of the JAK-STAT signaling pathway, which is activated by IFN-α. By inhibiting SHP-1 and SHP-2, SSG enhances and prolongs the IFN-α-induced tyrosine phosphorylation of STAT1, a key transcription factor in the IFN signaling pathway. nih.gov This leads to an augmented cellular response to IFN-α, including its antiproliferative effects. The inhibition of PTPases by SSG also leads to a general increase in the tyrosine phosphorylation of cellular proteins in cancer cell lines. nih.govnih.gov

Apoptosis Induction: The inhibition of proliferation and induction of cell death in cancer cells treated with SSG suggests the involvement of apoptosis. In human myeloid leukemia cell lines, treatment with SSG resulted in increased cell death, which is a hallmark of apoptosis. nih.gov While the direct mechanism of apoptosis induction by SSG is not fully elucidated in the provided research, it is likely a downstream consequence of the widespread disruption of cellular signaling caused by PTPase inhibition. This can lead to cell cycle arrest, as observed in NB4 cells, and ultimately trigger programmed cell death. nih.gov

The following table details the inhibitory effects of sodium stibogluconate on specific protein tyrosine phosphatases.

| PTPase Target | Inhibitory Concentration | Effect | Reference(s) |

| SHP-1 | 10 µg/mL | 99% inhibition | glpbio.comnih.gov |

| SHP-2 | 100 µg/mL | 99% inhibition | glpbio.com |

| PTP1B | 100 µg/mL | 99% inhibition | glpbio.comnih.gov |

Table of Compounds

Chemical and Structural Characterization of Stibogluconate Acid

Elucidation of Molecular Structure and Heterogeneity